![molecular formula C17H13FN2OS B2722148 2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313507-83-4](/img/structure/B2722148.png)
2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
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Description
Scientific Research Applications
Chemical Research
This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . It’s used in chemical research due to its unique structure and properties .
Synthesis of Other Compounds
2-Fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can be used in the synthesis of other complex compounds. For instance, it’s used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction .
Preparation of Amino Alcohols
This compound is also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .
Kinetics Study in Microflow System
A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .
Optimization of Reaction Conditions
The kinetic model was used to optimize reaction conditions. As a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .
Drug Synthesis
N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, can be synthesized from this compound .
properties
IUPAC Name |
2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11-6-8-12(9-7-11)15-10-22-17(19-15)20-16(21)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJHPBSWROMXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
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